(4-(3-クロロフェニル)ピペラジン-1-イル)(モルホリノ)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

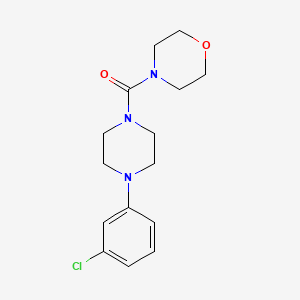

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a morpholino group attached to a methanone moiety

科学的研究の応用

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies to understand its interactions with biological targets.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

作用機序

Target of Action

The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for the treatment of hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a complex . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 by (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone affects the biosynthesis of steroid hormones . The downstream effects of this inhibition are still under investigation, but it is believed to have potential therapeutic implications for hormone-related cancers .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may be administered orally or intravenously

Result of Action

The result of the action of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the potent and isoform-selective inhibition of AKR1C3 . This inhibition can disrupt the biosynthesis of steroid hormones, potentially leading to therapeutic effects in hormone-related cancers .

Action Environment

The action, efficacy, and stability of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability The compound’s action and efficacy can also be affected by the physiological environment, such as the pH and presence of other molecules in the body

生化学分析

Biochemical Properties

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme . This interaction involves the formation of a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .

Cellular Effects

The effects of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone on cells are largely due to its inhibitory action on the AKR1C3 enzyme . This can influence cell function by altering the balance of aldo-keto reductase activity within the cell .

Molecular Mechanism

The molecular mechanism of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone involves binding to the AKR1C3 enzyme and inhibiting its activity . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Metabolic Pathways

Its interaction with the AKR1C3 enzyme suggests it may play a role in the metabolism of steroids or other substrates of this enzyme .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

類似化合物との比較

Similar Compounds

(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound is structurally similar but lacks the morpholino group.

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and exhibit various biological activities.

Uniqueness

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both the 3-chlorophenyl and morpholino groups, which contribute to its specific biological activity and selectivity as an enzyme inhibitor. This combination of functional groups enhances its potential as a therapeutic agent compared to similar compounds.

生物活性

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention due to its biological activity, particularly as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, making this compound a potential candidate for therapeutic applications in hormone-related diseases, including certain cancers.

Target Enzyme: AKR1C3

The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is AKR1C3. The interaction occurs through hydrogen bonding between the carbonyl oxygen of the compound and specific amino acids in the enzyme's active site, notably Tyr55 and His117 , which are part of the 'oxyanion hole' .

Biochemical Pathways

Inhibiting AKR1C3 affects the metabolic pathways associated with steroid hormone biosynthesis. This inhibition can lead to altered levels of hormones such as testosterone and estrogen, which are significant in various physiological processes and disease states .

Pharmacokinetics and Stability

The compound is characterized as a solid at room temperature and should be stored in a dark environment under an inert atmosphere to maintain its stability. Its pharmacokinetic properties are essential for determining its efficacy and safety in potential therapeutic applications .

Inhibition Studies

Research indicates that (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone exhibits potent inhibitory activity against AKR1C3, with an IC50 value around 100 nM . This high level of selectivity makes it a promising candidate for further development as a therapeutic agent .

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone | AKR1C3 | ~100 | High |

Therapeutic Applications

Several studies have explored the potential of AKR1C3 inhibitors in treating hormone-dependent cancers. For instance, research has shown that compounds similar to (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can reduce tumor growth in models of leukemia and prostate cancer by modulating steroid hormone levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the phenyl ring significantly influence biological activity. Lipophilic electron-withdrawing groups enhance inhibitory potency, while specific functional groups contribute to the selectivity for AKR1C3 over other isoforms .

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c16-13-2-1-3-14(12-13)17-4-6-18(7-5-17)15(20)19-8-10-21-11-9-19/h1-3,12H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVARWAJKXANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。